Superior Potency in Inhibiting IL-2 Production in Human T-Cells Compared to Bakkenolide A
Bakkenolide B directly and potently inhibits interleukin-2 (IL-2) production in Jurkat human T-cells, with a defined IC50 value. This activity was directly compared to Bakkenolide A, which demonstrated only weak activity in the same assays [1].
| Evidence Dimension | Inhibition of IL-2 protein production |
|---|---|
| Target Compound Data | IC50 = 6.3 µM |
| Comparator Or Baseline | Bakkenolide A (weak activity) |
| Quantified Difference | Bakkenolide B is significantly more potent; exact fold-change cannot be calculated as Bakkenolide A's activity was described as 'weak', but the study confirms Bakkenolide B as the active principle. |
| Conditions | Jurkat cells, a human T-cell line; dose-response assay [1] |
Why This Matters
This quantitative data establishes Bakkenolide B as the superior tool compound for studying IL-2 mediated T-cell signaling, distinguishing it from close analogs with negligible activity in this pathway.
- [1] Uesugi, S., Hakozaki, M., Kanno, Y., Takahashi, H., Kudo, Y., Kimura, K. I., Yamada, H., & Yano, A. (2021). A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line. Bioscience, Biotechnology, and Biochemistry, 85(10), 2153-2160. View Source
